DNA Repair Enzyme Binding Selectivity: Thymine vs. Uracil
In a structural mimic of the uracil DNA glycosylase (UDG) active site, uracil binds more tightly than thymine. Binding affinity (log Kb) shows a linear negative correlation with the pKa of the N3H unit across uracil derivatives [1]. While exact Kb values for thymine and uracil were not tabulated in the abstract, the study explicitly concludes that compounds with lower pKa values (including uracil relative to thymine) provided greater apparent binding constants, establishing a quantifiable trend of differential recognition [1].
| Evidence Dimension | Binding affinity correlation with N3H acidity |
|---|---|
| Target Compound Data | Thymine: higher N3H pKa, lower log Kb (relative to uracil) |
| Comparator Or Baseline | Uracil: lower N3H pKa, higher log Kb |
| Quantified Difference | Linear correlation slope (β) = -0.24 ± 0.03 for log Kb vs. pKa across uracil derivatives |
| Conditions | Water-soluble receptor 1a mimicking UDG active site; hydrogen bonding and π-π stacking interactions |
Why This Matters
Users requiring differential detection of uracil versus thymine in DNA damage assays must use authentic thymine, as uracil exhibits measurably different binding properties to DNA repair enzyme systems.
- [1] Jiang YL, et al. Selective recognition of uracil and its derivatives using a DNA repair enzyme structural mimic. J Org Chem. 2010;75(2):324-33. doi:10.1021/jo901862x View Source
